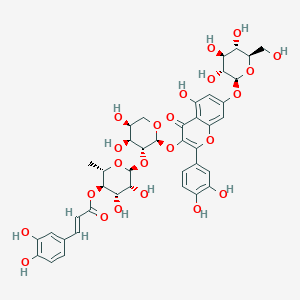

Calabricoside B

Description

Properties

Molecular Formula |

C41H44O23 |

|---|---|

Molecular Weight |

904.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C41H44O23/c1-14-35(62-26(49)7-3-15-2-5-18(43)20(45)8-15)32(54)34(56)39(58-14)64-38-28(50)23(48)13-57-41(38)63-37-30(52)27-22(47)10-17(59-40-33(55)31(53)29(51)25(12-42)61-40)11-24(27)60-36(37)16-4-6-19(44)21(46)9-16/h2-11,14,23,25,28-29,31-35,38-48,50-51,53-56H,12-13H2,1H3/b7-3+/t14-,23-,25+,28-,29+,31-,32-,33+,34+,35-,38+,39-,40+,41-/m0/s1 |

InChI Key |

BHZKXYVGAILXRA-DUXRVPMWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)OC(=O)/C=C/C7=CC(=C(C=C7)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)OC(=O)C=CC7=CC(=C(C=C7)O)O |

Synonyms |

calabricoside B quercetin-3-O-(4' ''-O-caffeoyl-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranoside)-7-O-beta-D-glucopyranoside |

Origin of Product |

United States |

Isolation and Purification Methodologies of Calabricoside B

Source Organism and Biogeographical Context

Putoria calabrica as a Natural Source

Calabricoside B is a naturally occurring flavonol triglycoside isolated from the plant species Putoria calabrica. nih.gov This plant is the primary documented source from which this compound and its structural analog, Calabricoside A, have been identified. nih.gov

Taxonomic Classification and Relevant Botanical Characteristics

Putoria calabrica belongs to the Rubiaceae family, commonly known as the madder family. plantnet.orgilri.orgwikipedia.org It is a low-lying, prostrate shrub, often described as an undershrub, and is characterized as an evergreen. wordpress.combotanicgardens.org A notable feature of the genus is that the plants typically emit an offensive smell when their parts are crushed. wikipedia.org The leaves are arranged oppositely on the stem, and the plant produces red-violet flowers. wikipedia.orgbotanicgardens.org

The species is native to the Mediterranean region, with its distribution spanning Southeastern Europe, including Albania, Greece, and Italy, as well as Southwestern Europe in Spain. ilri.orgwordpress.combotanicgardens.org It is commonly found on mountain slopes within this area. wordpress.com Taxonomically, the genus Putoria has at times been merged into the genus Plocama. wikipedia.org

Table 1: Taxonomic Classification of Putoria calabrica

| Taxonomic Rank | Classification |

|---|---|

| Kingdom | Plantae wikipedia.org |

| Order | Gentianales wikipedia.org |

| Family | Rubiaceae plantnet.orgilri.orgwikipedia.org |

| Subfamily | Rubioideae ilri.orgwikipedia.org |

| Tribe | Putorieae ilri.orgwikipedia.org |

| Genus | Putoria plantnet.orgilri.org |

Plant Part Utilization for Extraction

Scientific studies focusing on the isolation of this compound have utilized the aerial parts of Putoria calabrica. nih.govwordpress.com Research on other compounds within the same plant, such as various phenolics and iridoids, has also consistently used the fresh or dried aerial parts and leaves for extraction processes. wordpress.comresearchgate.netbenthamdirect.com

Extraction Techniques for Plant Material

Solvent-Based Extraction Approaches

The extraction of flavonoid glycosides like this compound from Putoria calabrica relies on solvent-based methods. The choice of solvent significantly impacts the yield and profile of the extracted compounds.

Methanol (B129727) has been specifically used in the extraction of glycosides from the fresh aerial parts of P. calabrica. wordpress.com Further studies on the plant's leaves confirm that methanol is an effective solvent for obtaining high yields of bioactive components, including total phenols and flavonoids. benthamdirect.com

Other solvents have also been investigated for their efficiency in extracting compounds from this plant. These include:

Ethanol: Used in single-solvent extractions. researchgate.net

Aqueous Ethanol (50% ethanol:water): This mixture has been shown to produce a comparable extraction yield for polyphenols to that of pure ethanol. researchgate.net

Acetone (B3395972): While used, it has been noted to be particularly effective for extracting specific flavonoid types. researchgate.netbenthamdirect.com

Water: Employed in aqueous extractions. researchgate.net

The general principle of plant extraction involves soaking the plant material in a chosen solvent, which dissolves soluble compounds. youtube.com This is often followed by filtration and concentration of the resulting solution. wordpress.comyoutube.com

Optimized Extraction Parameters and Efficiency

While specific optimization data for the extraction of this compound is not detailed in the available literature, research on the extraction of similar compounds (phenolics, flavonoids, and iridoid glycosides) from P. calabrica and other plants provides insight into key parameters that influence efficiency. researchgate.netbenthamdirect.com The optimization of factors such as solvent concentration, temperature, extraction time, and the solid-to-liquid ratio is crucial for maximizing the recovery of target compounds. nih.govnih.gov

The efficiency of extraction is dependent on a combination of these parameters, which are typically optimized using experimental designs to find the ideal conditions for a specific compound or class of compounds. nih.gov

Table 2: Examples of Optimized Parameters for Flavonoid & Glycoside Extraction from Various Plants

| Parameter | Optimized Value/Range | Plant Source (Compound Class) | Citation |

|---|---|---|---|

| Solvent Concentration | 52% Ethanol | Patrinia scabra (Iridoid Glycosides) | nih.gov |

| 80% Ethanol | Potato Peels (Phenolics) | nih.gov | |

| Temperature | 52.5 °C | Strawberry (Phenolics) | nih.gov |

| 60 °C | Hibiscus (Antioxidants) | mdpi.com | |

| 70 °C | Mulberry Leaf (Nutraceuticals) | researchgate.net | |

| Extraction Time | 17.5 minutes | Strawberry (Phenolics) | nih.gov |

| 33 minutes | Hibiscus (Antioxidants) | mdpi.com | |

| 150 minutes | Potato Peels (Phenolics) | nih.gov | |

| Liquid/Solid Ratio | 30:1 (mL/g) | Strawberry (Phenolics) | nih.gov |

Structural Elucidation and Stereochemical Determination of Calabricoside B

Spectroscopic Analysis for Connectivity and Functional Groups

The structural puzzle of Calabricoside B was methodically pieced together using a combination of advanced spectroscopic methods.

NMR spectroscopy served as the cornerstone for elucidating the molecular architecture of this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, and NOESY) NMR experiments provided a detailed blueprint of the proton and carbon framework, including the precise stereochemical arrangement of the sugar units.

The ¹H NMR spectrum of this compound displays a complex array of signals corresponding to the aromatic protons of the quercetin (B1663063) and caffeoyl moieties, alongside the protons of the three distinct sugar units: rhamnose, arabinose, and glucose. chemspider.comspectrabase.comorganicchemistrydata.org The chemical shifts and coupling constants of these proton signals are highly informative, revealing details about their local chemical environment and their spatial relationships with neighboring protons. For instance, the anomeric protons of the sugar units, which are key indicators of the glycosidic linkages, typically appear as distinct doublets in a specific region of the spectrum. The magnitude of their coupling constants is crucial for determining their stereochemistry, whether they are in an α or β configuration. libretexts.orgorganicchemistrydata.org

Complementing the proton data, the ¹³C NMR spectrum provides the chemical shift for every carbon atom within the molecule. libretexts.orgwisc.edulibretexts.orgspectrabase.com This allows for the identification of the characteristic signals for the carbonyl carbons of the quercetin and caffeoyl groups, the aromatic carbons, and the carbons within each of the sugar residues. To further aid in the assignment, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is commonly employed. This technique helps to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, thereby simplifying the interpretation of the complex ¹³C spectrum. libretexts.org

Table 1: Hypothetical ¹H NMR Data for this compound This table is a representation of the type of data that would be obtained and is for illustrative purposes.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-6 | 6.20 | d | 2.0 | Quercetin |

| H-8 | 6.40 | d | 2.0 | Quercetin |

| H-2' | 7.58 | d | 2.2 | Quercetin |

| H-5' | 6.85 | d | 8.5 | Quercetin |

| H-6' | 7.60 | dd | 8.5, 2.2 | Quercetin |

| H-1''' | 5.35 | d | 1.5 | α-L-Rhamnopyranosyl |

| H-1'' | 5.10 | d | 7.5 | α-L-Arabinopyranosyl |

| H-1'''' | 4.90 | d | 7.8 | β-D-Glucopyranosyl |

| H-7''''' | 7.55 | d | 15.9 | Caffeoyl |

| H-8''''' | 6.28 | d | 15.9 | Caffeoyl |

Table 2: Hypothetical ¹³C NMR Data for this compound This table is a representation of the type of data that would be obtained and is for illustrative purposes.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-2 | 157.5 | Quercetin |

| C-3 | 134.8 | Quercetin |

| C-4 | 178.2 | Quercetin |

| C-1''' | 102.3 | α-L-Rhamnopyranosyl |

| C-1'' | 101.5 | α-L-Arabinopyranosyl |

| C-1'''' | 104.7 | β-D-Glucopyranosyl |

| C-9''''' | 168.1 | Caffeoyl (C=O) |

Two-dimensional NMR experiments were indispensable for unequivocally establishing the intricate connectivities within the this compound molecule. wisc.eduresearchgate.netorganicchemistrydata.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. By analyzing the cross-peaks in the COSY spectrum, it is possible to trace the network of proton-proton couplings within each of the sugar rings and the aromatic systems of the quercetin and caffeoyl moieties. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This provides a definitive link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of the carbon resonances based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful as it detects correlations between protons and carbons that are separated by two or three bonds. This technique would have been pivotal in determining the glycosidic linkages—that is, how the sugar units are connected to each other and to the quercetin aglycone. For example, a correlation between the anomeric proton of the arabinose unit and a specific carbon of the quercetin core would confirm the point of attachment. Similarly, an HMBC correlation between a proton on the rhamnose sugar and the carbonyl carbon of the caffeoyl group would definitively place the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, irrespective of whether they are connected through bonds. This is crucial for determining the three-dimensional structure and stereochemistry of the molecule. For this compound, NOESY data would have been used to confirm the relative orientation of the sugar units and the conformation of the glycosidic linkages.

Mass spectrometry provided complementary and confirmatory evidence for the structure of this compound as determined by NMR. It was essential for determining the molecular weight and for analyzing the fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique, which is ideal for analyzing large, polar, and thermally fragile molecules such as this compound without causing significant fragmentation. benthamscience.com In the positive ion mode, the ESI-MS spectrum of this compound would exhibit a prominent pseudomolecular ion peak, likely corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. organicchemistrydata.org High-resolution ESI-MS (HR-ESI-MS) would provide a highly accurate mass measurement, which is crucial for determining the elemental composition and confirming the molecular formula of C₄₁H₄₄O₂₃. nih.govscispace.com

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Key expected absorption bands would arise from the vibrations of its various functional groups. chemfaces.com These include:

O-H Stretching: Broad absorption bands in the region of 3550-3200 cm⁻¹ are anticipated due to the numerous hydroxyl groups on the quercetin, caffeoyl, and sugar residues. chemspider.com

C-H Stretching: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the sugar moieties will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp peak around 1715 cm⁻¹ is characteristic of the ester carbonyl group in the caffeoyl moiety. Another strong absorption, typically between 1660-1650 cm⁻¹, would correspond to the γ-pyrone carbonyl group of the quercetin core. chemspider.comchemfaces.com

C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are expected from the aromatic rings of the quercetin and caffeoyl groups.

C-O Stretching: A series of complex bands in the fingerprint region, roughly between 1300-1000 cm⁻¹, will be present, corresponding to the C-O stretching and bending vibrations of the numerous alcohol and ether linkages within the glycosidic units. chemspider.com

An illustrative data table of expected IR absorption bands for a compound with the structural features of this compound is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic/Alcoholic O-H | 3550 - 3200 (broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Ester C=O (Caffeoyl) | ~1715 (sharp) | Stretching |

| Ketone C=O (Quercetin) | 1660 - 1650 (strong) | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O (Ethers, Alcohols) | 1300 - 1000 (complex) | Stretching |

This table is representative and based on typical values for the constituent functional groups.

Stereochemical Assignment Methodologies

The stereochemistry of this compound is a critical aspect of its identity, with multiple chiral centers present in its sugar residues. Determining the absolute configuration of these centers is essential for a complete structural description.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism (CD) are powerful, non-destructive techniques used to investigate the stereochemistry of chiral molecules. chemspider.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the stereochemistry of complex molecules like flavonoid glycosides. The CD spectrum provides information about the spatial arrangement of chromophores and their electronic interactions. In this compound, the chromophores are the quercetin and caffeoyl moieties. The CD spectrum would be expected to show characteristic Cotton effects that are indicative of the absolute configurations of the sugar residues and their linkage points to the aglycone. The combination of experimental CD data with computational methods can be a powerful approach for assigning the absolute stereochemistry of such complex natural products.

Chemical Derivatization for Chiral Analysis

Chemical derivatization is a technique used to convert a mixture of enantiomers or diastereomers into new diastereomers with different physical properties, facilitating their analysis, often by chromatography or spectroscopy. In the context of this compound, with its multiple chiral centers within the sugar units, chiral derivatization could be employed to confirm the absolute configuration of these sugars.

A common approach involves the hydrolysis of the glycosidic bonds to release the individual monosaccharides. These monosaccharides can then be reacted with a chiral derivatizing agent to form diastereomeric derivatives. For example, the hydroxyl groups of the sugars can be reacted with a chiral reagent like a derivative of an amino acid. The resulting diastereomers can then be separated and analyzed by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), and their retention times compared to those of standards prepared from authentic L- and D-sugars. This allows for the unambiguous assignment of the absolute configuration of each sugar component in this compound.

| Derivatization Strategy | Analyte | Technique | Purpose |

| Acid Hydrolysis followed by reaction with a chiral derivatizing agent | Monosaccharide units (Arabinose, Rhamnose, Glucose) | HPLC or GC | Determination of absolute configuration (D/L) of each sugar |

| Reaction with Mosher's acid or similar chiral reagents | Isolated sugar moieties | NMR Spectroscopy | Formation of diastereomeric esters to determine absolute configuration |

This table presents potential chemical derivatization strategies applicable to the structural elucidation of this compound.

Advanced Computational Chemistry for Conformation Analysis

Advanced computational chemistry methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are invaluable tools for analyzing the three-dimensional structure and conformational preferences of complex molecules like this compound. These methods can be used to predict the most stable conformations of the molecule in different environments and to calculate various spectroscopic properties that can be compared with experimental data.

For this compound, computational modeling can be used to:

Predict Low-Energy Conformations: By exploring the potential energy surface of the molecule, computational methods can identify the most stable arrangements of the quercetin aglycone and the trisaccharide chain. This is particularly important for understanding the spatial relationships between the different structural units.

Calculate Spectroscopic Parameters: Theoretical calculations can predict NMR chemical shifts, coupling constants, and CD spectra for different possible stereoisomers and conformers of this compound. Comparing these calculated data with the experimental spectra can provide strong evidence for the correct structural and stereochemical assignment.

Investigate Intramolecular Interactions: Computational analysis can reveal non-covalent interactions, such as hydrogen bonds, that play a crucial role in stabilizing the three-dimensional structure of the molecule.

The use of computational chemistry in conjunction with experimental data provides a powerful and synergistic approach to the complex challenge of elucidating the structure and stereochemistry of natural products like this compound.

Biosynthetic Pathways and Precursor Analysis of Calabricoside B

Proposed Biosynthetic Origin of the Quercetin (B1663063) Aglycone

The aglycone component of Calabricoside B is the widely occurring flavonol, quercetin. Its formation is a well-documented process that integrates metabolic intermediates from two principal pathways: the shikimate pathway and the acetate (B1210297) pathway. nih.gov

In plants and microorganisms, the shikimate pathway is the central route for the production of aromatic amino acids, including L-phenylalanine. researchgate.netresearchgate.net This pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate, which, through a sequence of enzymatic steps, leads to the synthesis of chorismic acid, a critical branching point intermediate. researchgate.net

Chorismic acid is then converted to L-phenylalanine, which subsequently enters the phenylpropanoid pathway. nih.gov The initial committed step involves the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. nih.gov This intermediate is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL). nih.govresearchgate.net This molecule is a key precursor, providing the B-ring and the C3 unit of the flavonoid skeleton. mdpi.com

The A-ring of the quercetin molecule originates from the acetate pathway, also known as the polyketide pathway. nih.govwikipedia.org This part of the synthesis involves the condensation of three molecules of malonyl-CoA, which are produced from acetyl-CoA by the enzyme acetyl-CoA carboxylase. nih.govwikipedia.org

The pivotal enzyme in the construction of the flavonoid backbone is chalcone (B49325) synthase (CHS). nih.gov CHS catalyzes the sequential condensation of three malonyl-CoA molecules with one molecule of p-coumaroyl-CoA to yield a C15 intermediate called naringenin (B18129) chalcone. nih.gov

This chalcone then undergoes isomerization, a reaction facilitated by chalcone isomerase (CHI), to form the flavanone (B1672756) naringenin. nih.gov A series of subsequent hydroxylation and desaturation reactions, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), convert naringenin into the flavonol quercetin. biorxiv.orgmdpi.com

Glycosyltransferase-Mediated Glycosylation Mechanisms

Following the synthesis of the quercetin aglycone, it is subjected to glycosylation, a process involving the attachment of sugar moieties to the flavonoid core. nih.gov This crucial modification is carried out by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). mdpi.comoup.com These enzymes facilitate the transfer of a sugar group, typically from a UDP-sugar donor, to a specific hydroxyl group on the aglycone. mdpi.com

While the precise glycosyltransferases responsible for the biosynthesis of this compound have not been definitively characterized in every organism that produces it, extensive research on flavonoid biosynthesis in various plants has provided significant insights into the types of enzymes involved. mdpi.com For example, studies in model organisms like Arabidopsis thaliana have led to the identification of numerous UGTs that exhibit specificity for different positions on the flavonoid skeleton. oup.comresearchgate.netoup.com The formation of a 3-O-glycoside, a common feature of quercetin derivatives, is often an initial glycosylation event. acs.orgresearchgate.net Subsequent glycosylations at other positions, such as the 7-O position, are catalyzed by distinct and specific UGTs. researchgate.net The attachment of both the rhamnose and glucose units in this compound would each necessitate a separate, specific UGT.

The chemical structure of this compound, a quercetin-3-O-rutinoside derivative, points to a specific sequence of sugar attachment. The initial glycosylation event is likely the attachment of a glucose molecule to the 3-hydroxyl group of quercetin, forming quercetin-3-O-glucoside (also known as isoquercitrin). This is a frequent primary step in the biosynthesis of a wide array of flavonoid glycosides.

Subsequently, a second glycosyltransferase, most likely a rhamnosyltransferase, catalyzes the addition of a rhamnose sugar to the 6-position of the glucose moiety, creating a 1→6 glycosidic linkage. This results in the formation of the rutinose disaccharide, which is attached to the quercetin core. The regioselectivity of this process, meaning the specific attachment to a particular hydroxyl group, is dictated by the unique three-dimensional structure of the substrate-binding pocket of the respective glycosyltransferases. nih.govnih.gov

Caffeoyl Moiety Incorporation

A distinctive characteristic of this compound is the inclusion of a caffeoyl group. uni.luebi.ac.uk The biosynthesis of this acyl group also stems from the phenylpropanoid pathway. The intermediate p-coumaroyl-CoA, which is also a precursor for quercetin biosynthesis, can be further hydroxylated to form caffeoyl-CoA. nih.gov

The attachment of the caffeoyl group to the sugar moiety is an acylation reaction that is catalyzed by an acyltransferase enzyme. nih.gov More specifically, an enzyme with activity similar to a hydroxycinnamoyl-CoA:anthocyanin acyltransferase (HCT) would facilitate the transfer of the caffeoyl group from caffeoyl-CoA to one of the hydroxyl groups on the sugar chain, most likely on the rhamnose unit. The exact position of this acylation is determined by the substrate specificity of the acyltransferase involved.

Biosynthesis of Caffeic Acid

Caffeic acid, an essential precursor for this compound, is a hydroxycinnamic acid synthesized in plants through the phenylpropanoid pathway. wikipedia.org This pathway converts the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway, into a variety of phenolic compounds.

The biosynthesis of caffeic acid begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is a pivotal entry point into the phenylpropanoid pathway. taylorandfrancis.com Following this, cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of cinnamic acid at the C4 position to yield p-coumaric acid.

The pathway then proceeds with the action of 4-coumarate-CoA ligase (4CL) , which activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. oup.com This activated intermediate is then hydroxylated at the C3 position. This critical hydroxylation step is catalyzed by p-coumarate 3-hydroxylase (C3H) , another cytochrome P450 enzyme, which converts p-coumaroyl-CoA into caffeoyl-CoA, which can then be converted to caffeic acid. This series of reactions highlights the conversion of a primary metabolite (phenylalanine) into a key secondary metabolite precursor. wikipedia.org

Enzymatic Attachment of the Caffeoyl Group to the Sugar Moiety

The final decoration of the flavonoid glycoside to form this compound involves the acylation of the sugar moiety with a caffeoyl group. This reaction is catalyzed by a specific class of enzymes known as acyltransferases. In plants, the BAHD acyltransferase family is responsible for a wide range of acylation reactions in secondary metabolism, including the modification of flavonoids and their glycosides. frontiersin.orgnih.gov These enzymes utilize acyl-CoA thioesters, such as caffeoyl-CoA, as the acyl donor and transfer the acyl group to an acceptor molecule, which in this case is the rhamnose unit of the quercetin triglycoside precursor. frontiersin.org

While the specific acyltransferase responsible for the biosynthesis of this compound in Putoria calabrica has not yet been characterized, the mechanism is likely conserved. The reaction involves the transfer of the caffeoyl group from caffeoyl-CoA to the 4''-hydroxyl position of the rhamnopyranosyl residue of the precursor, Calabricoside A (quercetin-3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside]-7-O-β-D-glucopyranoside). ebi.ac.uk This enzymatic step is crucial as acylation can significantly alter the solubility, stability, and biological activity of the flavonoid. nih.gov

Genetic Basis of this compound Biosynthesis

The biosynthesis of complex natural products like this compound is underpinned by a suite of specific genes that encode the necessary enzymes. Understanding this genetic basis is key to potentially engineering the production of this compound.

Gene Identification and Cloning of Biosynthetic Enzymes

The identification of genes involved in flavonoid biosynthesis is an active area of research, though specific studies on Putoria calabrica are not yet available. Generally, researchers use several strategies to identify and clone the genes encoding biosynthetic enzymes. nih.gov

One common approach is homology-based cloning, where known gene sequences of flavonoid biosynthetic enzymes (e.g., PAL, CHS, F3H, and acyltransferases) from well-studied model plants like Arabidopsis thaliana are used as probes to find similar genes in the target plant's genome or transcriptome. oup.comnih.gov

Another powerful method is transcriptomic analysis, where the gene expression profiles of tissues actively producing the compound are compared with those that are not. nih.gov Genes that are highly expressed in the producing tissues are considered strong candidates for being part of the biosynthetic pathway. Once candidate genes are identified, they are cloned and their function is verified through in vitro enzymatic assays or by expressing them in a heterologous host system like E. coli or yeast. nih.gov The regulation of these structural genes is often controlled by a combination of transcription factors, including R2R3-MYB, bHLH, and WD40 proteins, which form a complex to activate gene expression. biotech-asia.orgnih.gov

Transcriptomic and Proteomic Studies of Putoria calabrica

Comprehensive transcriptomic and proteomic analyses are powerful tools for elucidating the complete set of genes and proteins involved in a specific metabolic pathway. creative-proteomics.comnih.gov As of now, specific transcriptomic or proteomic studies focused on this compound biosynthesis in Putoria calabrica have not been published. However, such studies would provide invaluable insights.

A transcriptomic study using RNA-sequencing would involve analyzing the messenger RNA (mRNA) from different tissues of P. calabrica (e.g., leaves, stems, flowers) to create a genome-wide expression map. frontiersin.org By identifying genes that are differentially expressed in tissues with high concentrations of this compound, researchers could pinpoint candidate genes for every step of its biosynthesis, from the core flavonoid structure to the final glycosylation and acylation steps. frontiersin.org Transcriptomic studies in other species of the Rubiaceae family, such as Guettarda speciosa and Rubia yunnanensis, have successfully identified genes involved in various metabolic pathways. nih.govmdpi.com

A proteomic analysis , often using techniques like tandem mass spectrometry, would complement this by identifying the actual proteins (enzymes) present in the tissues. researchgate.net This would confirm that the genes identified in the transcriptome are indeed translated into functional enzymes. Comparing the proteomes of high- and low-producing tissues could reveal the specific enzymes, like the crucial acyltransferase, that are directly responsible for the synthesis of this compound. nih.gov The integration of transcriptomic, proteomic, and metabolomic data provides a holistic view of the biosynthetic network. nih.gov

Table of Mentioned Compounds

Chemical Synthesis and Semisynthesis of Calabricoside B and Its Analogs

Semisynthetic Approaches from Natural Precursors

While total synthesis provides an elegant route to complex flavonol glycosides, semisynthesis starting from readily available natural precursors can be a more practical and efficient alternative. Natural flavonoids such as quercetin (B1663063), rutin (B1680289) (quercetin-3-O-rutinoside), or other simpler glycosides can serve as starting materials.

For a molecule like Calabricoside B, a potential semisynthetic strategy could involve:

Starting with a simpler quercetin glycoside: For instance, one could start with quercetin-3-O-rhamnoside. The remaining hydroxyl groups on the quercetin and rhamnose moieties would need to be selectively protected.

Glycosylation at the C-7 position: The 7-OH group of the protected quercetin-3-O-rhamnoside could then be glycosylated with a protected glucose donor.

Glycosylation of the rhamnose unit: Following the glycosylation at C-7, a selective deprotection of the rhamnose moiety would be necessary to free up the 2"-OH for the final glycosylation with another protected glucose donor.

Final Deprotection: The synthesis would conclude with the removal of all protecting groups to yield this compound.

This approach significantly reduces the number of synthetic steps compared to a total synthesis starting from the bare quercetin aglycone.

Chemical Derivatization for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound and its analogs, systematic chemical modifications are undertaken. These studies aim to identify the key structural features responsible for the biological activity of the compound.

The aglycone scaffold, quercetin, offers several sites for modification to probe its influence on biological activity. These modifications can include:

Alteration of the substitution pattern: The number and position of hydroxyl groups on the A and B rings can be varied. For example, analogs with fewer or more hydroxyl groups, or with hydroxyl groups at different positions, can be synthesized.

Introduction of other functional groups: Halogens, alkyl groups, or methoxy (B1213986) groups can be introduced onto the aromatic rings of the quercetin scaffold. This can modulate the lipophilicity, electronic properties, and steric profile of the molecule, which in turn can affect its biological activity.

Modification of the C-ring: The pyrone ring can also be a target for modification, although this is less common for SAR studies of naturally occurring flavonol glycosides.

These modifications of the aglycone are typically performed prior to the glycosylation steps. The resulting modified aglycones are then subjected to the glycosylation strategies described in Section 5.1 to generate a library of analogs for biological evaluation.

Alterations of Glycosidic Linkages

The chemical synthesis and modification of complex natural glycosides like this compound present a significant challenge due to the need for stereoselective control in the formation of glycosidic bonds. nih.gov The alteration of these linkages in this compound analogs is a key area of research for understanding structure-activity relationships. This compound is a quercetin-3-O-[4''-O-caffeoyl-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside]-7-O-β-D-glucopyranoside. ebi.ac.uk The modification of its glycosidic linkages would involve the synthesis of analogs with different anomeric configurations (α or β), different linkage positions between the sugar units, or the replacement of the existing sugar moieties with other monosaccharides.

The synthesis of such analogs typically involves a stepwise approach. This begins with the appropriate selection and protection of hydroxyl groups on the quercetin aglycone and the monosaccharide building blocks to ensure regioselectivity. The formation of the glycosidic bond is a critical step, often achieved through the activation of a glycosyl donor, which then reacts with a hydroxyl group on the glycosyl acceptor. nih.gov The stereochemical outcome of this reaction, resulting in either an α- or β-linkage, is influenced by several factors, including the nature of the protecting groups, the solvent, and the promoter used. For instance, participating protecting groups at the C-2 position of the glycosyl donor can lead to the formation of a 1,2-trans-glycosidic linkage. nih.gov

Enzymatic approaches using glycosyltransferases or glycosidases offer an alternative with high regio- and stereospecificity. nih.gov Glycosyltransferases, in particular, can catalyze the formation of specific glycosidic bonds with high fidelity, minimizing the need for extensive protecting group chemistry. nih.gov Although specific enzymatic syntheses for this compound analogs are not widely reported, the principles of enzymatic glycan synthesis are well-established and could be applied. nih.gov

The table below outlines the glycosidic linkages present in this compound, which would be the targets for synthetic modification.

| Linkage Description | Aglycone/Sugar 1 | Position | Sugar 2 | Anomeric Configuration |

| Quercetin to Arabinose | Quercetin | 3-O | α-L-Arabinopyranose | α |

| Arabinose to Rhamnose | α-L-Arabinopyranose | 2-O | α-L-Rhamnopyranose | α |

| Quercetin to Glucose | Quercetin | 7-O | β-D-Glucopyranose | β |

Introduction of Ester/Ether Groups (e.g., Caffeoyl Moiety)

The introduction or modification of ester and ether groups, such as the naturally occurring caffeoyl moiety in this compound, is another important strategy in the semisynthesis of its analogs. The caffeoyl group in this compound is located at the 4''-position of the rhamnose sugar. ebi.ac.uk The synthesis of analogs could involve moving this group to other available hydroxyl positions on the sugar moieties, replacing it with other acyl groups, or introducing additional ether or ester functionalities.

The synthesis of such derivatives would typically involve the selective protection of all but the target hydroxyl group on the glycoside. This is followed by esterification or etherification. For the introduction of a caffeoyl group, caffeic acid, with its hydroxyl groups protected, would be activated (e.g., as an acid chloride or with a coupling agent) and reacted with the unprotected hydroxyl group of the glycoside. Subsequent deprotection would yield the desired analog. The regioselective acylation and deprotection of flavonoid glycosides are established procedures in synthetic organic chemistry. researchgate.net

Research on other flavonoid glycosides has demonstrated that the introduction of caffeoyl groups can significantly impact their biological activities. nih.gov While specific studies on the synthesis of this compound analogs with modified caffeoyl groups are limited, the general methodologies are well-documented for related compounds. nih.govresearchgate.net For example, the acylation of flavonoid glycosides with various phenolic acids is a known strategy to enhance their properties.

The table below details the key components of this compound involved in ester linkages.

| Aglycone/Sugar | Position of Esterification | Ester Group |

| α-L-Rhamnopyranose | 4''-O | Caffeoyl |

Mechanistic Investigations of Biological Activities of Calabricoside B

Antioxidant Activity Investigations (in vitro and preclinical in vivo)

Calabricoside B has been the subject of investigations to elucidate its antioxidant capabilities through various scientific assays. These studies aim to understand its ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Superoxide, Nitric Oxide)

While specific data on the direct scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide, and nitric oxide radicals by purified this compound are not extensively detailed in the available literature, broader studies on extracts from Putoria calabrica, the plant from which this compound is isolated, have demonstrated notable antioxidant activity. For instance, methanolic and acetone (B3395972) extracts of P. calabrica leaves have shown significant DPPH and ABTS radical scavenging capacities. eurekaselect.combenthamdirect.com The acetone extract, in particular, exhibited a potent DPPH scavenging activity with an IC50 value of 1.94 µg/mL, while the methanolic extract was most effective against the ABTS radical with an IC50 of 5.02 µg/mL. eurekaselect.combenthamdirect.com

This compound is a derivative of quercetin (B1663063), a well-known flavonoid with potent antioxidant properties. The antioxidant activity of quercetin and its glycosides is generally attributed to their molecular structure, specifically the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. onions-usa.orgnih.govmdpi.comresearchgate.netmdpi.com Studies on various quercetin glycosides have consistently shown their capacity to scavenge free radicals in different assay systems. mdpi.comresearchgate.netnih.gov

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Modulation

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are products of normal cellular metabolism but can cause significant damage at high concentrations. researchgate.net The primary evidence for this compound's ability to modulate these reactive species comes from its significant radical scavenging activity observed in stimulated human polymorphonuclear neutrophils (PMNs), which are key producers of ROS during inflammation. onions-usa.orgacs.org By scavenging these radicals, this compound can directly reduce the levels of damaging ROS and RNS.

Mechanisms of Action in Human Polymorphonuclear Neutrophils (PMNs) via Chemiluminescence

A significant finding regarding the antioxidant activity of this compound comes from studies on human polymorphonuclear neutrophils (PMNs). When stimulated, these immune cells produce a burst of reactive oxygen species, a process that can be measured by luminol-enhanced chemiluminescence. In a study by Calis et al. (2001), this compound demonstrated strong radical scavenging activity in f-Met-Leu-Phe (fMLP)-stimulated PMNs. onions-usa.orgacs.org This activity indicates a direct quenching of the free radicals produced by the neutrophils.

The inhibitory concentration (IC50) value for the radical scavenging activity of this compound in this assay was determined to be 0.3 µM, highlighting its potent effect at a low concentration. onions-usa.orgacs.org

Table 1: Radical Scavenging Activity of this compound in fMLP-Stimulated Human Polymorphonuclear Neutrophils (PMNs)

| Compound | Assay | IC50 (µM) | Source |

| This compound | Luminol-enhanced chemiluminescence | 0.3 | onions-usa.orgacs.org |

Anti-Inflammatory Modulatory Effects (in vitro and preclinical in vivo)

The anti-inflammatory properties of flavonoids are a major area of research. While direct experimental evidence for the anti-inflammatory effects of this compound is not yet widely published, its chemical nature as a quercetin glycoside provides a strong basis for its potential in this area. nih.govmdpi.comnih.govsemanticscholar.org

Modulation of Inflammatory Mediators (e.g., Cytokines, Prostaglandins, Leukotrienes)

There is currently a lack of specific studies investigating the direct effects of this compound on the production and activity of key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins, and leukotrienes.

However, studies on other quercetin derivatives have shown significant anti-inflammatory potential. For example, some quercetin glycosides have been found to inhibit the production of nitric oxide and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov They have also been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators. nih.gov Furthermore, the general class of flavonoids has been recognized for its ability to modulate inflammatory pathways. onions-usa.orgmdpi.com Given that this compound shares the core quercetin structure, it is hypothesized that it may exert similar anti-inflammatory effects, though this requires direct experimental validation.

Intervention in Cellular Signaling Pathways (e.g., NF-κB, MAPK)

Direct experimental studies detailing the intervention of pure this compound in cellular signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) are not extensively documented in publicly available scientific literature. However, there are several lines of indirect evidence that suggest its potential role in modulating these critical inflammatory pathways.

Phytochemicals isolated from Putoria calabrica, the natural source of this compound, have been reported to modulate inflammatory pathways, including NF-κB and MAPK signaling. researchgate.net This suggests that compounds within the plant extract, which would include this compound, may contribute to these effects.

Furthermore, in silico studies have predicted that quercetin derivatives can modulate a variety of signaling pathways, including the NF-κB and MAPK pathways, which are crucial in the immune response. researchgate.net For instance, other natural compounds have demonstrated the ability to inhibit the nuclear translocation of the NF-κB p65 subunit and suppress the phosphorylation of MAPKs like JNK and ERK, thereby reducing the inflammatory response. researchgate.net Given that this compound is a quercetin glycoside, it is plausible that it shares these modulatory capabilities, though this requires experimental verification.

Gene Expression Regulation in Inflammatory Responses

Specific studies on the regulation of gene expression in inflammatory responses by this compound are currently lacking. However, research on related compounds and extracts provides a framework for its potential activities. The NF-κB and MAPK pathways, which this compound is predicted to modulate, are central to the expression of numerous pro-inflammatory genes. researchgate.net

For example, the activation of these pathways typically leads to the upregulation of genes encoding for cytokines such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net Studies on other glycosidic flavonoids have shown that they can suppress the expression of these inflammatory mediators. researchgate.net For example, certain extracts rich in other flavonoid glycosides have been shown to inhibit the production of monocyte chemoattractant protein-1 (MCP-1) and IL-8. researchgate.net It is hypothesized that this compound may exert anti-inflammatory effects by similarly downregulating the expression of such key inflammatory genes, but direct experimental data is needed for confirmation.

Potential Anti-Tumorigenic Activities (preclinical in vitro and in vivo models)

The anti-tumorigenic potential of this compound has been suggested by research on related flavonoid glycosides, although direct preclinical in vitro and in vivo studies on this specific compound are sparse. Flavones and flavonols, the class of flavonoids to which this compound belongs, are known to exhibit significant anticancer and antitumor properties. acs.org

Induction of Apoptosis Mechanisms

There is no direct experimental evidence to confirm that this compound induces apoptosis in cancer cells. However, its aglycone, quercetin, and other related flavonoid glycosides are well-documented inducers of apoptosis. For example, kaempferol (B1673270), a structurally similar flavonol, has been shown to inhibit the growth of A-549 lung cancer cells by activating the mitochondrial apoptotic pathway. nih.gov This involves the activation of key executioner enzymes like caspase-3 and caspase-8. acs.org It is plausible that this compound, upon potential hydrolysis to its aglycone within the cellular environment, could exhibit similar pro-apoptotic activities.

Cell Cycle Arrest Pathways

The effect of this compound on cell cycle progression in cancer cells has not been specifically reported. However, the parent compound, quercetin, is known to interfere with the cell cycle, a common mechanism for the anti-cancer activity of flavonoids. acs.org Quercetin has been reported to cause cell cycle arrest at the G1/S (first gap/synthesis) phase transition or the G2/M (second gap/mitosis) boundary in different cancer cell lines. acs.orgnih.gov For instance, kaempferol has been observed to induce G2/M arrest in lung cancer cells. nih.gov This suggests a potential mechanism whereby this compound could exert anti-proliferative effects, although this remains to be experimentally validated for the specific compound.

Anti-Proliferative Effects in Cancer Cell Lines

While a number of studies have evaluated the cytotoxic and anti-proliferative effects of compounds from Putoria calabrica and other related flavonoid glycosides, specific data for this compound is limited. researchgate.netresearchgate.net Research on kaempferol glycosides, which are structurally related to quercetin glycosides like this compound, has demonstrated potent anti-proliferative activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Kaempferol 3-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranose | A549 (Human small lung cancer) | 0.5 | nih.gov |

| Kaempferol 3-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranose | SK-Mel-2 (Human melanoma) | 1.9 | nih.gov |

This data on a closely related compound suggests that this compound might also possess anti-proliferative properties, but this requires direct testing.

Angiogenesis Inhibition Studies

Currently, there are no specific studies on the effect of this compound on angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. However, the broader class of compounds to which it belongs, flavones and flavonols, have been reported to inhibit angiogenesis in vitro. acs.org This suggests a potential, yet unexplored, avenue for the anti-tumorigenic activity of this compound. The mechanism for related compounds often involves the inhibition of key signaling pathways that regulate vascular endothelial growth factor (VEGF) production and receptor activation.

Metastasis Suppression Investigations

The potential for this compound to suppress metastasis is an area of growing interest, largely inferred from the known anti-metastatic properties of flavonoid glycosides as a class. nih.govresearchgate.netnih.gov Preclinical studies on various flavonoid glycosides have demonstrated their ability to interfere with multiple stages of the metastatic cascade, including invasion, migration, and angiogenesis. nih.govmdpi.commdpi.com

Flavonoid glycosides have been shown to exert their anti-metastatic effects through several mechanisms:

Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are enzymes that degrade the extracellular matrix, a key step in tumor cell invasion. Several flavonoid glycosides have been found to downregulate the expression and activity of MMPs, such as MMP-2 and MMP-9. nih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT) : EMT is a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. Flavonoids like luteolin (B72000) have been observed to inhibit EMT. nih.gov

Anti-angiogenic Effects : Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Flavonoid glycosides can inhibit angiogenesis by targeting signaling pathways such as the PI3K/Akt/mTOR pathway. mdpi.com

While specific studies on this compound's direct impact on metastasis are not extensively available, its structural similarity to other anti-metastatic flavonoid glycosides suggests it may share similar mechanisms of action.

Table 1: Representative Anti-Metastatic Activities of Flavonoid Glycosides in Preclinical Models

| Flavonoid Glycoside | Cancer Model | Observed Effects | Reference |

|---|---|---|---|

| Luteolin | Squamous Carcinoma Cells (A431-III) | Reduced protein levels of S100A7, p-Src, and p-STAT3, inhibiting metastasis. | nih.gov |

| Oroxylin A | Oral Squamous Cell Carcinoma | Inhibited metastasis by suppressing CCL2 and its downstream targets. | nih.gov |

| Quercetin | Breast Cancer (4T1) | Inhibited AKT/MMP-9 pathway, suppressing metastasis. | nih.gov |

| Fisetin | Non-small Cell Lung Carcinoma | Decreased migration, invasion, and stem-cell-like properties. | mdpi.com |

Immunomodulatory Activities (preclinical in vitro and in vivo models)nih.gov

Flavonoid glycosides, including potentially this compound, are recognized for their ability to modulate the immune system. nih.govnih.govresearchgate.netfrontiersin.org These immunomodulatory effects are complex, encompassing both the enhancement of immune defenses and the suppression of inflammatory responses. researchgate.netfrontiersin.org

The influence of flavonoid glycosides on T-cell activation is a significant aspect of their immunomodulatory profile. nih.govnih.gov Some flavonoids, like fisetin, have been shown to inhibit T-cell activation, thereby suppressing both Th1 and Th2 cytokine production. nih.gov This can be beneficial in autoimmune conditions where T-cell overactivation is a key pathological feature. Conversely, other flavonoids may enhance T-cell responses, which could be advantageous in contexts like cancer immunotherapy. researchgate.net For instance, the flavonoid apigenin (B1666066) has been found to sensitize human T-cells for activation-induced cell death by inhibiting the PKB/Akt and NF-κB activation pathways. nih.gov The specific effect of this compound on T-cell activation remains to be elucidated through direct experimental studies.

Flavonoid glycosides can significantly impact the innate immune system. nih.govfrontiersin.org They have been shown to modulate the function of key innate immune cells such as neutrophils and macrophages. nih.gov For example, certain flavonoid glycosides isolated from Urtica dioica demonstrated significant chemotactic effects and enhanced the intracellular killing activity of neutrophils. nih.gov Furthermore, flavonoids can influence the production of inflammatory mediators by macrophages. mdpi.com They can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, while in other contexts, they might enhance the immune response by increasing the production of certain radicals and antibodies. researchgate.net This dual activity highlights their role as immunomodulators rather than just immunosuppressants.

Table 2: Immunomodulatory Effects of Representative Flavonoid Glycosides

| Flavonoid Glycoside | Immune Cell Type | In Vitro/In Vivo Finding | Reference |

|---|---|---|---|

| Quercetin-3-O-rutinoside | Neutrophils | Significant chemotactic effects and high intracellular killing activity. | nih.gov |

| Kaempferol-3-O-rutinoside | Neutrophils | Significant chemotactic effects and high intracellular killing activity. | nih.gov |

| Fisetin | T-cells | Inhibited Th1 and Th2 cytokine production. | nih.gov |

| Apigenin | T-cells | Sensitized cells for activation-induced cell death. | nih.gov |

Neuroprotective Research (preclinical in vitro and in vivo models)

The neuroprotective potential of flavonoid glycosides is a promising area of research, with many compounds in this class showing beneficial effects in preclinical models of neurodegenerative diseases. mdpi.comnih.govnih.govmdpi.commdpi.com These effects are largely attributed to their antioxidant and anti-inflammatory properties. mdpi.comnih.gov

A key mechanism underlying the neuroprotective effects of flavonoid glycosides is their ability to combat oxidative stress, a major contributor to neuronal cell death in various neurological disorders. nih.govresearchgate.net Calabricoside A and B have demonstrated strong radical scavenging activity, suggesting a potent antioxidant capacity. ebi.ac.uk Flavonoids can protect neurons from oxidative damage through several mechanisms:

Direct Radical Scavenging : They can directly neutralize reactive oxygen species (ROS). researchgate.net

Upregulation of Antioxidant Enzymes : They can enhance the expression and activity of endogenous antioxidant enzymes. nih.gov

Inhibition of Pro-oxidant Enzymes : Some flavonoids can inhibit enzymes that generate ROS.

Studies on various flavonoid glycosides have shown their ability to protect neuronal cells from damage induced by oxidative insults. researchgate.netkoreascience.kr

Neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov Flavonoid glycosides have been extensively studied for their anti-neuroinflammatory effects. nih.govfrontiersin.org They can suppress the activation of microglia and astrocytes, the primary immune cells of the brain, and inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and nitric oxide. nih.govnih.gov For example, rutin (B1680289) has been shown to reduce the levels of pro-inflammatory cytokines in microglial cells by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov Similarly, icariin (B1674258) has been found to alleviate neuroinflammation by suppressing the NLRP3 inflammasome. nih.gov

While direct evidence for this compound is lacking, its classification as a flavonoid glycoside and its known radical scavenging activity strongly suggest it may possess neuroprotective properties through the modulation of oxidative stress and neuroinflammation. ebi.ac.uk

Table 3: Neuroprotective Mechanisms of Representative Flavonoid Glycosides

| Flavonoid Glycoside | Model System | Key Neuroprotective Mechanism | Reference |

|---|---|---|---|

| Rutin | LPS-treated BV2 cells | Inhibited TLR4/MyD88 and NF-κB pathways. | nih.gov |

| Icariin | MPTP- or 6-OHDA-induced PD mice | Suppressed NLRP3 inflammasome activation. | nih.gov |

| Hyperoside | LPS-treated HT22 cells | Regulated SIRT1/Wnt and NF-κB pathways. | nih.gov |

| Kaempferol | Ischemic cortices of I/R rats | Decreased phosphorylation and nuclear transposition of p65. | nih.gov |

Anti-Viral Investigations (preclinical in vitro and in vivo models)

Extensive searches of publicly available scientific literature did not yield any specific studies or data regarding the anti-viral investigations of this compound. Therefore, the following sections on its potential mechanisms of anti-viral action remain unsubstantiated by current research.

Inhibition of Viral Replication Mechanisms

There is currently no available scientific evidence to suggest that this compound inhibits viral replication mechanisms. Research on the effects of this compound on viral polymerases, proteases, or other enzymes essential for viral genome replication has not been reported in the reviewed literature.

Interference with Viral Entry or Assembly

No preclinical in vitro or in vivo studies have been found that investigate the role of this compound in interfering with the processes of viral entry into host cells or the assembly of new viral particles. Consequently, there is no data to support any activity of this compound in blocking viral attachment, fusion, or capsid formation.

Host Immune Response Modulation against Viral Infection

The potential for this compound to modulate the host's immune response in the context of a viral infection has not been explored in the available scientific literature. There are no studies indicating that this compound influences cytokine production, natural killer cell activity, or other immune pathways that are critical for controlling viral infections.

Structure Activity Relationship Sar Studies of Calabricoside B and Analogs

Influence of the Glycosidic Moiety on Bioactivity

The presence and nature of sugar molecules (glycosidic moieties) attached to the flavonoid backbone can significantly modulate its biological activity. acs.orgnih.gov

Impact of Glycosidic Linkage Positions (e.g., 3-O- and 7-O-glycosylation)

The position at which the sugar moiety is attached to the flavonoid core is a key determinant of its biological function. nih.govkhanacademy.orglibretexts.org Glycosylation at the 3-O- position is common for flavonols and can impact their antioxidant activity. For example, the presence of a sugar at the 3-OH group in rutin (B1680289) reduces its antioxidant activity compared to its aglycone, quercetin (B1663063). researchgate.net In the synthesis of Calabricoside A, specific methods were employed for glycosylation at the C-3 and C-7 positions, highlighting the importance of these linkage points. researchgate.net The nature of the glycosidic bond, whether α or β, also plays a significant role in the biological properties of the resulting glycoside. khanacademy.orglibretexts.orgnih.gov

Contributions of the Quercetin Aglycone Scaffold

The core flavonoid structure, in this case, the quercetin aglycone of Calabricoside B, provides the fundamental framework for its biological activity. nih.gov

Importance of Hydroxyl and Methoxy (B1213986) Substitution Patterns on A and B Rings

The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings of the quercetin scaffold are critical for its bioactivity. researchgate.netresearchgate.netmdpi.com The ortho-dihydroxy (catechol) structure in the B ring is a key feature for the radical scavenging ability of flavonoids. researchgate.net Hydroxyl groups at the C-3' and C-4' positions of the B-ring, along with the C-3 hydroxyl group, are particularly important for thrombin inhibitory activity. nih.gov Methylation of these hydroxyl groups to form methoxy groups can alter the molecule's properties, potentially enhancing metabolic stability and membrane permeability. researchgate.netresearchgate.net However, hydroxyl groups at the C-6 or C-7 positions on the A ring may not significantly affect the ability to scavenge free radicals. researchgate.net

Role of Double Bond and Carbonyl Group in C Ring

The structural features of the C ring, specifically the double bond between carbons 2 and 3 (C2=C3) and the carbonyl group at carbon 4 (C4-oxo), are crucial for the biological activity of flavonoids. researchgate.netmdpi.comnih.gov The C2=C3 double bond, in conjugation with the 4-oxo group, allows for electron delocalization, which is important for antioxidant activity. acs.orgresearchgate.netalliedacademies.orgnih.gov This planarity of the C ring may also be important for binding interactions with proteins. alliedacademies.org However, some studies have indicated that for certain activities, such as the inhibition of Nε-(Carboxyethyl)lysine formation, the C2=C3 double bond and the C4-carbonyl group might reduce the inhibitory ability of flavonoids. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. bio-hpc.eu For complex natural products like saponins (B1172615), QSAR studies can elucidate the key structural features that govern their biological effects. tandfonline.comnih.gov

Molecular Descriptors and Their Correlation with Biological Activity

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com For a molecule as complex as this compound, a triterpenoid (B12794562) saponin, a wide array of descriptors would be considered. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 2D and 3D descriptors that encode information about topology, geometry, and electronic properties.

In QSAR studies of related saponins, descriptors such as the logarithm of the octanol/water partition coefficient (logP), which describes hydrophobicity, and various electronic and steric parameters have been shown to correlate with biological activities like nematicidal and antifungal effects. tandfonline.comnih.gov For instance, a higher logP value has been positively correlated with the nematicidal activity of some triterpenoid saponins. nih.gov The biological activity of flavonoids, another class of natural products, has been linked to parameters like the 2D autocorrelation descriptor (X4A) and quantum chemical descriptors (qed), which relate to hydrophilichydrophobic properties and polarizabilities. plos.org

While specific QSAR studies on this compound are not publicly available, the calculated properties from databases like ChEMBL provide a starting point for descriptor generation. These include molecular weight, AlogP (a calculated logP), polar surface area, and counts of hydrogen bond donors and acceptors.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C41H44O23 | ebi.ac.uk |

| Molecular Weight | 904.78 g/mol | ebi.ac.uk |

| AlogP | -1.90 | ebi.ac.uk |

| Polar Surface Area | 374.88 Ų | ebi.ac.uk |

| Hydrogen Bond Donors | 12 | ebi.ac.uk |

| Hydrogen Bond Acceptors | 23 | ebi.ac.uk |

This table is interactive. Click on the headers to sort.

A hypothetical QSAR study on a series of this compound analogs would involve synthesizing or computationally generating derivatives with variations in the glycosidic chains and the aglycone backbone. The biological activity of these analogs would be experimentally determined, and then statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR model correlating the descriptors with the observed activity. tandfonline.comnih.gov

Ligand-Based and Receptor-Based QSAR Modeling

QSAR models can be broadly categorized into ligand-based and receptor-based approaches. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. mdpi.com These models rely solely on the structural information of a set of known active and inactive ligands. For this compound, if a specific protein target has not been identified, a ligand-based approach would be appropriate. This would involve aligning a series of its analogs and identifying common structural features that are essential for activity.

Receptor-based QSAR, on the other hand, is utilized when the 3D structure of the target protein is available. This approach combines molecular docking with QSAR to generate more robust models. The ligands are first docked into the active site of the receptor, and the interaction energies and poses are used to generate descriptors for the QSAR model. This method provides insights into the specific interactions between the ligand and the receptor that are crucial for biological activity. Although no specific receptor-based QSAR studies for this compound have been published, this approach holds significant promise should a target be identified.

Computational Chemistry Approaches for SAR Analysis

Beyond QSAR, other computational chemistry techniques provide a more detailed, atomistic view of the interactions between this compound and its potential biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is invaluable for understanding the binding mode of a molecule like this compound within the active site of a protein. For example, in silico docking studies have been used to investigate the binding of other saponins and natural products to various protein targets, revealing key hydrogen bonding and hydrophobic interactions. nih.govmdpi.com

A typical molecular docking study for this compound would involve:

Obtaining the 3D structure of a potential protein target.

Preparing the 3D structure of this compound.

Using a docking program to predict the binding pose and calculate a docking score, which estimates the binding affinity.

Molecular dynamics (MD) simulations can then be used to refine the docked complex and study its dynamic behavior over time. MD simulations provide insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov Studies on other triterpenoid saponins have used MD simulations to understand their interactions with cell membranes, revealing how the structure of the glycosidic chains influences their orientation and aggregation within the lipid bilayer. nih.gov Such studies on this compound could elucidate its mechanism of action at the membrane level.

Table 2: Hypothetical Molecular Docking Results for a this compound Analog against a Target Protein

| Analog | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | TYR23, LYS45, ASP101 |

| Analog 1 (modified sugar) | -9.2 | TYR23, LYS45, GLU98 |

This table is interactive and presents hypothetical data for illustrative purposes.

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. mdpi.com These models can be generated from a set of active ligands (ligand-based) or from the structure of a ligand-bound receptor (structure-based). mdpi.commdpi.com

A pharmacophore model for this compound and its analogs would serve as a 3D query to screen large virtual databases for new compounds with different chemical scaffolds but the same essential features for activity. nih.gov This approach is particularly useful for scaffold hopping, where the goal is to find novel chemotypes with similar biological activity but potentially improved pharmacokinetic properties. While no specific pharmacophore models for this compound have been reported, the general principles have been successfully applied to other natural products, including saponins. researchgate.net The development of a robust pharmacophore model for this compound would be a significant step towards designing novel analogs with tailored biological profiles.

Analytical Methodologies for Detection and Quantification of Calabricoside B in Research Matrices

Chromatographic Methods

Chromatographic techniques are central to the analysis of Calabricoside B, providing the necessary separation from complex sample matrices prior to detection. The choice of method depends on the analytical goal, whether it is routine quantification, high-throughput screening, or sensitive measurement at trace levels.

High-Performance Liquid Chromatography coupled with an ultraviolet (UV) or Diode-Array Detector (DAD) is a robust and widely used method for the quantification of flavonoid glycosides like this compound in herbal extracts. mdpi.com This technique separates compounds based on their polarity using a reversed-phase column, typically a C18 column. mdpi.comlongdom.org The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com

The Diode-Array Detector measures the absorbance of the eluting compounds across a range of UV-visible wavelengths simultaneously. Flavonoid glycosides exhibit characteristic UV spectra due to their conjugated phenolic structures, typically showing two main absorption maxima. mdpi.com For quantification, specific wavelengths where the analyte absorbs strongly and matrix interference is minimal are selected, such as 270 nm, 330 nm, or 340 nm. mdpi.com The method's suitability for quantifying flavonoids in plant materials has been well-established, offering good precision and accuracy for quality control purposes. semanticscholar.org

Table 1: Typical HPLC-UV/DAD Parameters for Flavonoid Glycoside Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1-0.2% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | DAD, monitoring at 270 nm & 340 nm |

| Injection Volume | 10 - 20 µL |

This table presents representative conditions for the analysis of flavonoid glycosides, based on established methods for similar compounds. mdpi.comlongdom.org

For the highly sensitive and selective quantification of this compound, particularly in complex biological matrices like blood plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. mdpi.com Sample preparation for plasma analysis often involves a straightforward protein precipitation step with a solvent like acetonitrile or methanol. nih.govnih.gov

The chromatographic separation is typically achieved on a C18 column with a gradient elution. nih.gov Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in negative ion mode for flavonoid glycosides. nih.govresearchgate.net Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and one or more specific product ions are monitored. nih.gov This process provides exceptional selectivity and allows for quantification at very low concentrations (ng/mL levels), making it ideal for pharmacokinetic studies. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Quantification of Flavonoid Glycosides in Plasma

| Parameter | Typical Value / Condition |

|---|---|

| Chromatography | HPLC or UHPLC |

| Column | C18 (e.g., 50 mm x 2.1 mm, 3.0 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein Precipitation |

| Lower Limit of Quantification | 1.0 - 2.0 ng/mL |

This table summarizes typical parameters used in LC-MS/MS methods for the sensitive quantification of flavonoid glycosides in biological samples. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering much faster analysis times and improved resolution. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The application of UHPLC is particularly advantageous for the quality control of herbal medicines and in metabolomics, where high throughput is often required. researchgate.net

A UHPLC method for this compound would allow for a significant reduction in analysis time, potentially from 30 minutes with conventional HPLC to just a few minutes, without compromising separation efficiency. nih.govmdpi.com The principles of separation and detection remain the same as in HPLC, with reversed-phase C18 columns and UV or MS detectors being commonly used. nih.govmdpi.com The increased speed and resolution make UHPLC an excellent tool for establishing chromatographic fingerprints and quantifying target compounds like this compound in a large number of samples efficiently. nih.gov

Spectrometric Methods

Spectrometric methods are indispensable for the identification and characterization of this compound. They provide information on the compound's electronic structure and the precise arrangement of its atoms, which is crucial for structural confirmation and purity checks.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for the detection and preliminary purity assessment of compounds containing chromophores (light-absorbing groups). msu.edu this compound, as a flavonoid glycoside, possesses an extensive system of conjugated double bonds in its aromatic rings and carbonyl group, which results in characteristic absorption of UV radiation. mdpi.comutoronto.ca

The UV spectrum of a flavonoid glycoside typically displays two distinct absorption bands: Band I, corresponding to the cinnamoyl system (B-ring), and Band II, corresponding to the benzoyl system (A-ring). mdpi.com For flavonoids, Band I is generally observed in the 300–380 nm range, while Band II appears in the 240–280 nm range. mdpi.com A UV-Vis spectrum of a purified sample of this compound can be used to confirm its identity by comparing the wavelengths of maximum absorbance (λmax) with a reference standard. libretexts.org Furthermore, the shape of the spectrum and the absence of unexpected peaks can serve as an indicator of its purity. msu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and confirmation of organic molecules like this compound. nih.gov The identity of isolated natural products is routinely confirmed using NMR. semanticscholar.org The method is based on the interaction of atomic nuclei (most commonly ¹H and ¹³C) with an external magnetic field. ucl.ac.uk